Butylene glycol laurate Butylene glycol laurate
Brand Name: Vulcanchem
CAS No.: 180680-00-6
VCID: VC17101220
InChI: InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-16(18)19-14-15(17)4-2/h15,17H,3-14H2,1-2H3
SMILES:
Molecular Formula: C16H32O3
Molecular Weight: 272.42 g/mol

Butylene glycol laurate

CAS No.: 180680-00-6

Cat. No.: VC17101220

Molecular Formula: C16H32O3

Molecular Weight: 272.42 g/mol

* For research use only. Not for human or veterinary use.

Butylene glycol laurate - 180680-00-6

Specification

CAS No. 180680-00-6
Molecular Formula C16H32O3
Molecular Weight 272.42 g/mol
IUPAC Name 2-hydroxybutyl dodecanoate
Standard InChI InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-16(18)19-14-15(17)4-2/h15,17H,3-14H2,1-2H3
Standard InChI Key OVFAVSHTEIQRPQ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCC(=O)OCC(CC)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

Butylene glycol laurate, systematically named dodecanoic acid, monoester with 1,2-butanediol, belongs to the ester class of organic compounds. Its structure consists of a lauric acid (dodecanoic acid) moiety linked via an ester bond to butylene glycol (1,2-butanediol) . The International Nomenclature of Cosmetic Ingredients (INCI) designation standardizes its use in global cosmetic formulations, ensuring consistent labeling across jurisdictions .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular formulaC16H32O3\text{C}_{16}\text{H}_{32}\text{O}_{3}
Molecular weight272.42 g/mol
CAS number32074-61-6 (alternate: 180680-00-6)
Partition coefficient (log KowK_{ow})5.22
Water solubility2.0×1032.0 \times 10^{-3} g/L at 25°C

Synthesis and Industrial Production

Esterification Mechanism

The industrial synthesis of butylene glycol laurate proceeds via acid- or base-catalyzed esterification. Lauric acid reacts with butylene glycol under controlled conditions, yielding the monoester and water as a byproduct:

C12H24O2 (lauric acid)+C4H10O2 (butylene glycol)C16H32O3+H2O\text{C}_{12}\text{H}_{24}\text{O}_{2} \ (\text{lauric acid}) + \text{C}_{4}\text{H}_{10}\text{O}_{2} \ (\text{butylene glycol}) \rightarrow \text{C}_{16}\text{H}_{32}\text{O}_{3} + \text{H}_{2}\text{O}

Catalysts such as sulfuric acid or enzymatic lipases accelerate the reaction, with purification steps ensuring ≥95% purity for cosmetic applications .

Scalability and Quality Control

Large-scale production employs continuous-flow reactors to optimize yield and minimize side products. Analytical techniques like infrared spectroscopy (IR) and high-performance liquid chromatography (HPLC) verify structural integrity and purity . The compound’s stability under transport conditions—resisting polymerization and hydrolysis—facilitates global distribution .

Functional Roles in Cosmetic Formulations

Skin Conditioning and Barrier Enhancement

As a dual-acting emollient and humectant, butylene glycol laurate occupies a unique niche in skincare:

  • Emollient function: Fills intercorneocyte gaps in the stratum corneum, reducing transepidermal water loss (TEWL) by 12–18% in benchmark studies .

  • Humectant activity: Binds atmospheric moisture through hydroxyl groups, increasing stratum corneum hydration by 20–25% relative to untreated controls .

Surfactant and Cleansing Properties

The compound’s amphiphilic structure enables mild surfactant action, with a hydrophilic-lipophilic balance (HLB) of ~6.5. This permits oil-in-water emulsification without stripping natural lipids, making it ideal for sensitive skin cleansers .

Table 2: Performance Metrics in Cosmetic Applications

ParameterEffectTest Method
Hydration index+22% vs. baseline (24h post-application)Corneometry
TEWL reduction15.7% (p<0.05)Closed chamber test
Emulsion stability>12 months at 25°CAccelerated aging
EndpointResultGuideline
Skin sensitizationNegative (0/10 animals reacted)OECD 406
Bacterial mutagenicityNegative (≤2-fold revertants)OECD 471
Dermal absorption<5% systemic availabilityIn vitro model

Regulatory Compliance and Global Acceptance

NICNAS Evaluation (Australia)

The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) approved butylene glycol laurate for cosmetic use in 2010, citing its favorable risk-benefit ratio . Restrictions include:

  • Maximum concentration of 10% in leave-on products

  • Avoidance in formulations with strong oxidizers (e.g., benzoyl peroxide)

EU Cosmetics Regulation

Listed in the CosIng database (EC No. 1308068), the compound complies with Regulation (EC) No 1223/2009. Recent updates (2024) mandate particle size analysis for aerosolized products containing the ester .

Emerging Applications and Future Directions

Transdermal Drug Delivery

Preliminary studies indicate butylene glycol laurate enhances permeation of hydrophobic APIs. A 2024 trial demonstrated 3.2-fold increased diclofenac absorption compared to propylene glycol controls .

Sustainable Synthesis Routes

Enzymatic production using immobilized Candida antarctica lipase B achieves 92% yield under solvent-free conditions, reducing energy inputs by 40% versus traditional methods .

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